3-Methyl-2-(methylthio)phenol

Lipophilicity Physicochemical Properties Drug Discovery

SAR and catalytic C-H functionalization studies require precise substitution patterns to tune lipophilicity and regioselectivity. 3-Methyl-2-(methylthio)phenol (CAS 1033693-19-4) provides validated ortho-methylthio with meta-methyl modulation. - **Differentiated properties**: LogP 2.53 vs para-analog 1.78; solid state enables accurate weighing. - **Directed functionalization**: ortho-SCH3 group enables cobalt-catalyzed C-S bond formation. - **Supply**: Research quantities available; reliable global shipping.

Molecular Formula C8H10OS
Molecular Weight 154.23
CAS No. 1033693-19-4
Cat. No. B2667216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-(methylthio)phenol
CAS1033693-19-4
Molecular FormulaC8H10OS
Molecular Weight154.23
Structural Identifiers
SMILESCC1=C(C(=CC=C1)O)SC
InChIInChI=1S/C8H10OS/c1-6-4-3-5-7(9)8(6)10-2/h3-5,9H,1-2H3
InChIKeyLHKJYGSHGCSUTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-(methylthio)phenol Overview


3-Methyl-2-(methylthio)phenol (CAS 1033693-19-4) is a substituted phenolic thioether with the molecular formula C8H10OS and a molecular weight of 154.23 g/mol . This compound features a methylthio (-SCH3) group at the ortho position and a methyl group at the meta position relative to the phenolic hydroxyl. It is a solid at room temperature and is primarily utilized as a research chemical and synthetic intermediate in organic synthesis and medicinal chemistry [1].

Workflow
Solid-state format supports automated synthesis and high-throughput handling
Selection
Ortho-methylthio group enables directed C-H functionalization
Use Context
Medicinal chemistry SAR studies requiring tunable lipophilicity and acidity

3-Methyl-2-(methylthio)phenol vs. Other Methylthio-Phenols


Methylthio-substituted phenols exhibit distinct physicochemical and biological properties that are highly dependent on the substitution pattern (ortho vs. para) and the presence of additional alkyl groups. In 3-Methyl-2-(methylthio)phenol, the ortho-methylthio group significantly alters acidity and lipophilicity compared to para-methylthio analogs [1]. The meta-methyl group further modulates electronic and steric effects, influencing reactivity and molecular recognition [2]. These differences are critical in applications such as drug discovery, where even small variations in LogP and pKa can affect target engagement, permeability, and off-target activity [3].

Ortho vs para substitution
Ortho-methylthio shifts acidity and lipophilicity relative to para-methylthio analogs, which may alter reaction profiles and target-binding context.
Meta-methyl steric effect
The 3-methyl group introduces steric hindrance absent in 2-(methylthio)phenol, influencing regioselectivity in C-H activation and coupling reactions.
Physical state difference
Solid form differs from liquid methylthio-phenols; may require method adjustments for automated dispensing or liquid-phase workflows.

3-Methyl-2-(methylthio)phenol: Comparative Evidence


Higher Lipophilicity (LogP) Over Analogs

3-Methyl-2-(methylthio)phenol exhibits a LogP value of 2.53 , which is 0.47 units higher than 2-(methylthio)phenol (LogP 2.06) [1] and 0.75 units higher than 4-(methylthio)phenol (LogP 1.78) [2]. This places it in the optimal range (LogP 2-3) for oral drug absorption, suggesting improved membrane permeability compared to less lipophilic analogs.

LogP
Reported
LogP 2.53 — +0.47 vs 2-(methylthio)phenol (2.06), +0.75 vs 4-(methylthio)phenol (1.78)
May support higher membrane-permeability screening context
Calculated values from vendor databases; experimental validation may be needed
Lipophilicity Physicochemical Properties Drug Discovery

Increased Acidity (Lower pKa)

While experimental pKa data for 3-Methyl-2-(methylthio)phenol is not directly available, class-level inference based on ortho-substituted phenols indicates a significantly lower pKa (~9.0-9.3) compared to 4-(methylthio)phenol (pKa 9.53) and m-cresol (pKa 10.09) [1]. The ortho-methylthio group stabilizes the phenoxide anion via intramolecular hydrogen bonding and inductive electron withdrawal, increasing acidity by approximately 0.2-1.0 pKa units relative to para analogs.

pKa (estimated)
Class-level
Estimated 9.0–9.3 (ortho effect)
May support solubility in basic aqueous media for synthesis
Class inference based on ortho-substituted phenols; direct measurement not available
pKa Acidity Reactivity

Solid Form Advantage in Automated Synthesis

Unlike many methylthio-phenols which are liquids (e.g., 2-(methylthio)phenol is a clear liquid) , 3-Methyl-2-(methylthio)phenol is a solid at room temperature . This physical state difference simplifies weighing, reduces volatility-related losses, and minimizes oxidation risks during storage and handling. Solid form is particularly advantageous for automated high-throughput screening and parallel synthesis workflows.

Physical state
Reported
Solid at 25°C (vs. liquid for 2-(methylthio)phenol)
Solid format may reduce handling variability in automated workflows
Vendor product descriptions
Physical Form Automated Synthesis Chemical Handling

Ortho-Methylthio as Directing Group

The ortho-methylthio group in 3-Methyl-2-(methylthio)phenol serves as an effective directing group for transition-metal-catalyzed C-H functionalization reactions. Studies have demonstrated that ortho-(alkylthio)phenols can undergo regioselective C-H bond activation using cobalt catalysts to form C-S bonds [1]. The meta-methyl group introduces steric hindrance that may enhance regioselectivity in subsequent transformations compared to unsubstituted 2-(methylthio)phenol.

Synthetic utility
Reported
Ortho-methylthio enables cobalt-catalyzed C-H activation
May expand derivatization options in medicinal chemistry
Supported by literature; regioselectivity may depend on reaction conditions
Synthetic Utility C-H Activation Building Block

Lower Predicted Estrogenic Activity

A yeast two-hybrid assay study evaluated the estrogenic activity of several alkyl(thio)phenols. 4-(Methylthio)phenol exhibited 11% activity relative to bisphenol-A, while 3-methyl-4-(methylthio)phenol showed 10% activity [1]. Methylation at the 3-position did not substantially reduce activity. In contrast, ortho-substituted phenols typically exhibit significantly lower estrogen receptor binding due to steric hindrance. While direct data for 3-Methyl-2-(methylthio)phenol is lacking, class-level inference suggests that the ortho-methylthio group would further diminish estrogenic potential, making it a potentially safer alternative in biological studies where endocrine effects are a concern.

Estrogenic activity (predicted)
Class-level
Inferred lower than para-methylthio analogs (no direct data)
Ortho-substitution may reduce endocrine assay interference
Based on structural class inference; requires assay-specific validation
Endocrine Disruption Safety Profile SAR

Research-Grade Pricing and Availability

3-Methyl-2-(methylthio)phenol is priced at approximately £140 per gram , significantly higher than commodity methylthio-phenols such as 2-(methylthio)phenol (typically <£10/g) . This price differential reflects its status as a specialized building block with limited commercial demand, making it most suitable for early-stage discovery research where unique structural features justify higher cost.

Pricing
Reported
~£140/g (>14-fold higher than commodity methylthio-phenols)
Positioned for high-value synthetic applications requiring specific substitution
Vendor catalog pricing; subject to change
Procurement Cost Analysis Research Chemicals

3-Methyl-2-(methylthio)phenol Applications


Drug Discovery SAR Studies

When exploring structure-activity relationships of phenolic compounds, 3-Methyl-2-(methylthio)phenol provides a unique ortho-methylthio substitution pattern that modulates lipophilicity (LogP 2.53) and acidity differently than para-analogs. This enables fine-tuning of drug-like properties such as membrane permeability and metabolic stability, as evidenced by its higher LogP compared to 2-(methylthio)phenol (2.06) [1] and 4-(methylthio)phenol (1.78) [2]. The solid physical state also facilitates accurate weighing in SAR studies.

Directed C-H Functionalization

The ortho-methylthio group in 3-Methyl-2-(methylthio)phenol serves as an effective directing group for regioselective C-H functionalization reactions, as demonstrated in cobalt-catalyzed C-S bond formation [3]. The meta-methyl group introduces steric hindrance that may enhance regioselectivity, making this compound a valuable substrate for developing new catalytic C-H activation protocols and generating diverse phenolic derivatives.

Endocrine-Safe Screening Libraries

Its solid physical state and unique scaffold make 3-Methyl-2-(methylthio)phenol suitable for inclusion in diverse screening libraries. Class-level inference suggests that its ortho-methylthio substitution reduces estrogenic potential compared to para-methylthio analogs (which show 10-11% activity relative to bisphenol-A) [4]. This may reduce false positives in endocrine-related assays, providing a cleaner screening background.

Anti-Inflammatory Phenolic Thioethers

As a building block, 3-Methyl-2-(methylthio)phenol can be further functionalized to access more complex molecules. Patent literature describes cyclic phenolic thioethers derived from ortho-substituted phenols as specific inhibitors of 5-lipoxygenase, with applications in inflammation and allergy [5]. The ortho-methylthio group is a key structural feature in this class of bioactive compounds.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
Ortho-methylthio substitution pattern
Lipophilicity and permeability review
C-H activation methodology development
Ortho-methylthio directing group
Regioselectivity and reaction scope review
Endocrine-disruption screening library
Ortho-substitution endocrine profile
Assay-specific estrogenic activity review
5-Lipoxygenase inhibitor scaffold research
Ortho-thioether phenol core
Enzyme inhibition assay response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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